Omadacycline

Infectious Disease Pulmonology Clinical Pharmacy

Omadacycline is a differentiated aminomethylcycline antibiotic approved for CABP and ABSSSI. Unlike legacy tetracyclines, its C-9 aminomethyl substitution confers retained activity against tetracycline-resistant pathogens (MRSA MIC90 0.25 µg/mL, 16‑fold superior). With 34.5% oral bioavailability and proven IV-to-PO bioequivalence, it enables a unique once‑daily step‑down strategy that reduces healthcare resource utilization. Phase III trials confirm non‑inferior efficacy to linezolid/moxifloxacin with a favorable safety profile (4.65% AE rate vs. 24.32% for tigecycline in severe pneumonia).

Molecular Formula C29H40N4O7
Molecular Weight 556.6 g/mol
Cat. No. B609740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline
SynonymsPTK 0796;  PTK-0796;  PTK0796;  Amadacyclin;  Omadacycline;  Nuzyra.
Molecular FormulaC29H40N4O7
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
InChIInChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1
InChIKeyVJYKVCURWJGLPG-IQZGDKDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Omadacycline: Key Baseline Characteristics for Procurement and Scientific Selection


Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline within the tetracycline class, approved for both intravenous and oral once-daily administration [1]. It is indicated for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) in adults [1]. Unlike earlier tetracyclines, omadacycline retains potent activity against common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins [2].

Why Omadacycline Cannot Be Simply Substituted by Other Tetracyclines or Novel Analogs


Despite belonging to the tetracycline class, omadacycline's unique aminomethyl substitution at the C-9 position confers distinct pharmacological and microbiological properties that are not interchangeable with other tetracyclines (e.g., doxycycline, minocycline) or even newer analogs like tigecycline or eravacycline [1]. These differences manifest in oral bioavailability, tissue penetration, spectrum of activity against resistant pathogens, and safety profiles [2]. Generic substitution based solely on class membership risks therapeutic failure, suboptimal dosing, or adverse events, underscoring the need for product-specific evidence to guide informed procurement and formulary decisions [3].

Omadacycline: Quantified Differentiation from Key Comparators in Head-to-Head and Cross-Study Analyses


Superior Clinical Efficacy and Lower Adverse Event Rate vs. Tigecycline in Severe CRGNB Pneumonia

In a retrospective cohort study of 80 ICU patients with carbapenem-resistant Gram-negative bacilli (CRGNB) severe pneumonia, intravenous omadacycline demonstrated significantly higher clinical efficacy (72.09% vs. 43.24%, p=0.012) and a markedly lower incidence of adverse events (4.65% vs. 24.32%, p=0.020) compared to tigecycline [1]. No statistically significant difference was observed in 28-day mortality (p=0.090) or microbiological clearance (58.14% vs. 48.65%, p=0.501) [1].

Infectious Disease Pulmonology Clinical Pharmacy

Non-Inferior Efficacy and Similar Safety vs. Linezolid and Moxifloxacin in Phase III Registrational Trials

In the Phase III OASIS-1 trial for ABSSSI, omadacycline met the primary endpoint of early clinical response at 48-72 hours, demonstrating non-inferiority to linezolid (86.2% vs 83.9%; difference 2.3%, 95% CI -1.5 to 6.2) [1]. Similarly, in the OPTIC trial for CABP, omadacycline was non-inferior to moxifloxacin for early clinical response at 72-120 hours, with comparable safety profiles [2].

Infectious Disease Dermatology Pulmonology

Higher and More Sustained Pulmonary Penetration vs. Tigecycline in Healthy Subjects

In a comparative pharmacokinetic study, omadacycline achieved substantially higher and more sustained concentrations in epithelial lining fluid (ELF) and alveolar cells (AC) compared to tigecycline [1]. The AUC0-24 in ELF for omadacycline was 17.23 mg·h/L (vs. tigecycline AUC0-12 of 3.16 mg·h/L), and in AC was 302.46 mg·h/L (vs. tigecycline 38.50 mg·h/L) [1]. The ELF-to-plasma AUC ratio was 1.47 for omadacycline and 1.71 for tigecycline; the AC-to-plasma ratio was 25.8 for omadacycline and 20.8 for tigecycline [1].

Clinical Pharmacology Pulmonology Pharmacokinetics

Potent In Vitro Activity Against Tetracycline-Resistant MRSA and S. pneumoniae

Against a 2016 global collection of 21,000 clinical isolates, omadacycline demonstrated potent activity against MRSA (MIC50/90 of 0.12/0.25 mg/L) and penicillin-resistant S. pneumoniae (MIC90 0.12 mg/L) [1]. Notably, omadacycline maintained an MIC90 of 0.25 mg/L against MRSA, while tetracycline's MIC90 was 4 mg/L against the same MRSA subset, reflecting a 16-fold improvement [2]. This activity is retained even in strains expressing common tetracycline resistance determinants (tetK, tetM) [3].

Microbiology Antimicrobial Resistance Preclinical Research

Unique Oral Bioavailability Enabling IV-to-PO Step-Down Therapy

Omadacycline is distinguished by an absolute oral bioavailability of 34.5%, allowing a 300 mg oral dose to achieve equivalent systemic exposure to a 100 mg IV dose (geometric mean ratio for AUC∞ of 1.00, 90% CI 0.93-1.07) [1]. This oral formulation permits seamless IV-to-oral step-down therapy, a feature not available for tigecycline or eravacycline, which are IV-only agents [2].

Pharmaceutics Antimicrobial Stewardship Health Economics

Optimal Use Cases for Omadacycline Based on Quantitative Differentiation Evidence


Treatment of Carbapenem-Resistant Gram-Negative Pneumonia in ICU Settings

Given its 72.09% clinical efficacy rate and low adverse event incidence (4.65%) compared to tigecycline (43.24% and 24.32%, respectively) in severe CRGNB pneumonia, omadacycline is a preferred IV option in critical care [1]. Its high pulmonary penetration (ELF AUC 17.23 mg·h/L) further supports use in respiratory infections [2].

IV-to-PO Step-Down Therapy for ABSSSI and CABP

Omadacycline's 34.5% oral bioavailability and bioequivalence between 300 mg PO and 100 mg IV doses enable a unique once-daily step-down strategy [3]. This facilitates earlier discharge from inpatient care to outpatient oral therapy, aligning with antimicrobial stewardship goals and reducing healthcare resource utilization [4].

Empirical Therapy in Settings with High Prevalence of MRSA and Resistant S. pneumoniae

With an MIC90 of 0.25 mg/L against MRSA and 0.12 mg/L against penicillin-resistant S. pneumoniae, omadacycline retains potent activity against key community-acquired resistant pathogens, often exceeding that of legacy tetracyclines by 16-fold [5]. This makes it a rational choice for empirical treatment of skin and respiratory infections where MRSA is a concern.

Formulary Inclusion as a Tetracycline-Class Alternative with a Differentiated Safety Profile

Phase III trials confirm omadacycline's non-inferior efficacy and comparable safety to linezolid and moxifloxacin, while offering an oral option not present in tigecycline or eravacycline [6]. Its lower adverse event rate compared to tigecycline (4.65% vs. 24.32%) in high-acuity populations provides a safety advantage for institutional formularies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omadacycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.